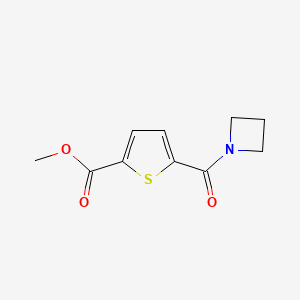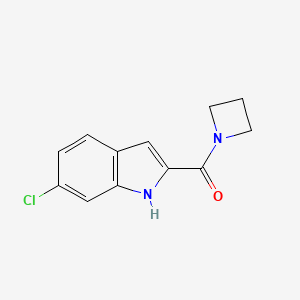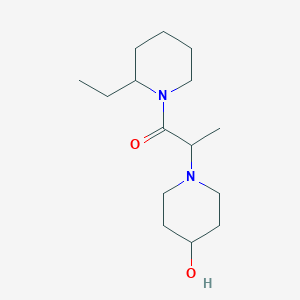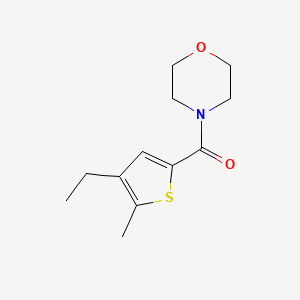
(4-Ethyl-5-methylthiophen-2-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethyl-5-methylthiophen-2-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of morpholinylphenyl ketones and has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of (4-Ethyl-5-methylthiophen-2-yl)-morpholin-4-ylmethanone is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
(4-Ethyl-5-methylthiophen-2-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been shown to inhibit the activity of beta-amyloid, which is involved in the formation of plaques in the brain that are associated with Alzheimer's disease. In addition, it has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Ethyl-5-methylthiophen-2-yl)-morpholin-4-ylmethanone in lab experiments is its high potency. This compound has been shown to have significant biological activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several future directions for research involving (4-Ethyl-5-methylthiophen-2-yl)-morpholin-4-ylmethanone. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another direction is the exploration of its potential use in the treatment of other diseases such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (4-Ethyl-5-methylthiophen-2-yl)-morpholin-4-ylmethanone involves the reaction of 4-morpholinylbenzophenone with ethylmethylthioacetate in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product.
Applications De Recherche Scientifique
(4-Ethyl-5-methylthiophen-2-yl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
(4-ethyl-5-methylthiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-8-11(16-9(10)2)12(14)13-4-6-15-7-5-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBPYSQYEBTOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
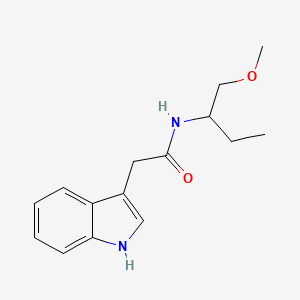
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
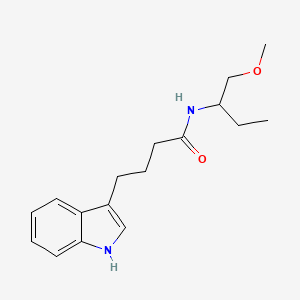
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)

